Ethyl 5-bromo-2-cyano-4-methoxybenzoate

Description

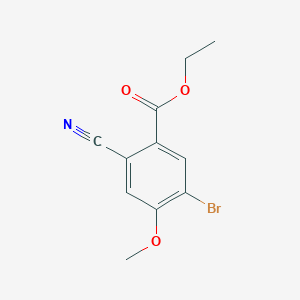

Ethyl 5-bromo-2-cyano-4-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 2-position, and a methoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₀BrNO₃, with a molecular weight of 284.11 g/mol (calculated).

The bromine atom enhances steric bulk and may participate in halogen bonding, while the cyano group contributes to polarity and reactivity in nucleophilic or cycloaddition reactions. The methoxy group improves solubility in polar solvents and modulates the aromatic ring’s electronic density. Though specific CAS or synthesis data are unavailable in the provided evidence, structurally analogous compounds (e.g., ethyl 5-chloro-2-fluoro-4-methoxybenzoate, CAS 1266193-22-9 ) suggest that such derivatives are typically synthesized via esterification of substituted benzoic acids or through halogenation/functional group interconversion strategies.

Properties

IUPAC Name |

ethyl 5-bromo-2-cyano-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-9(12)10(15-2)4-7(8)6-13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMKIGVVOLYJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C#N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Precursor Compounds

Starting Material : Methyl 2-cyano-4-methoxybenzoate is a common starting material. It undergoes bromination using bromine in an organic solvent such as dichloromethane.

Reaction Conditions : The bromination reaction typically requires careful control of temperature and solvent choice to maximize yield and selectivity. The use of protective atmospheres, such as nitrogen, is common to prevent unwanted side reactions.

Introduction of Functional Groups

Cyano Group Introduction : The introduction of a cyano group can be achieved using copper(I) cyanide (CuCN) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures.

Esterification : To convert the carboxylic acid group into an ethyl ester, the compound can undergo esterification reactions using ethanol in the presence of a catalyst like sulfuric acid or an acid catalyst.

Detailed Synthetic Route

Step 1: Bromination

- Reagents : Bromine (Br2), Acetic acid (AcOH)

- Conditions : 0°C, stirring for several hours

- Product : 5-Bromo-2-cyano-4-methoxybenzoic acid

Step 2: Esterification

- Reagents : Ethanol, Sulfuric acid (H2SO4)

- Conditions : Heating at 80°C for several hours

- Product : this compound

Reaction Conditions and Yields

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Br2, AcOH | 0°C, 48 h | 53% |

| Esterification | Ethanol, H2SO4 | 80°C, 8 h | 83% |

| Cyano Introduction | CuCN, DMF | 140°C, 1 h | 79% |

Analysis of Reaction Conditions

Solvent Choice : The choice of solvent is crucial for maximizing reaction yields. For bromination, acetic acid is commonly used, while DMF is preferred for cyano group introduction due to its high boiling point and ability to dissolve reactants effectively.

Temperature Control : Temperature plays a significant role in controlling reaction rates and selectivity. Higher temperatures are often used for reactions involving CuCN to facilitate the introduction of the cyano group.

Protective Atmospheres : The use of inert atmospheres like nitrogen helps prevent oxidation and degradation of sensitive functional groups during the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-4-methoxybenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Hydrolysis: The major product is 5-bromo-2-cyano-4-methoxybenzoic acid.

Reduction: The major product is 5-bromo-2-amino-4-methoxybenzoate.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-methoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the molecule. The bromine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Benzoate Esters

Key Observations:

Electronic Effects: The cyano group in the target compound significantly increases polarity and reactivity compared to halogen-only analogs (e.g., ethyl 5-chloro-2-fluoro-4-methoxybenzoate) .

Steric and Solubility Considerations: Aliphatic esters like ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate exhibit lower aromatic ring rigidity, favoring applications in flexible molecular scaffolds. The methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, acetone) relative to non-polar derivatives (e.g., methyl 2-bromo-4-fluoro-5-methylbenzoate) .

Reactivity and Stability: The cyano group may render the compound prone to nucleophilic attack (e.g., in the formation of heterocycles), whereas halogenated analogs are more stable under basic conditions . Bromine’s larger atomic radius compared to chlorine or fluorine could hinder crystallization, as observed in SHELX-refined structures of halogenated aromatics .

Hypothetical Physicochemical and Application Differences

Table 2: Inferred Property Comparisons

Application Insights:

- Pharmaceuticals: The target compound’s cyano group could serve as a pharmacophore in kinase inhibitors or antiviral agents, whereas fluorinated analogs (e.g., ethyl 5-chloro-2-fluoro-4-methoxybenzoate) might prioritize metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-bromo-2-cyano-4-methoxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis involving bromination, cyanation, and esterification is typical. For example, bromination of a methoxy-substituted benzoate precursor using N-bromosuccinamide (NBS) under controlled temperatures (e.g., 60–80°C) can introduce the bromo group. Cyanation may employ sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents like DMF. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, temperature, and catalyst (e.g., phase-transfer catalysts) to minimize byproducts like dehalogenated intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., HCN during cyanation). Store the compound in airtight containers away from moisture and oxidizing agents. In case of spills, neutralize with sodium bicarbonate and dispose of waste per hazardous chemical guidelines .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyano’s inductive effect on adjacent protons).

- IR : Peaks at ~2230 cm (C≡N stretch) and 1700 cm (ester C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and isotopic patterns for bromine (1:1 ratio for Br/Br) .

Advanced Research Questions

Q. How do electronic effects of substituents (bromo, cyano, methoxy) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromo group acts as a leaving site for Suzuki-Miyaura couplings, while the electron-withdrawing cyano group meta-directs electrophilic substitutions. Methoxy’s electron-donating nature para-directs but may sterically hinder reactions. DFT calculations can predict reactive sites, and Pd-catalyzed couplings (e.g., with aryl boronic acids) should be performed under inert conditions (N) with ligands like XPhos to enhance yield .

Q. What strategies resolve contradictions in spectroscopic data during characterization, such as unexpected splitting in NMR spectra?

- Methodological Answer : Contradictions may arise from rotamers (e.g., restricted rotation around the ester group) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can differentiate dynamic effects. For crystal structure ambiguities, single-crystal X-ray diffraction (employing SHELX software for refinement) provides definitive bond lengths/angles .

Q. What are the predominant degradation pathways of this compound under acidic or basic conditions, and how can stability be improved?

- Methodological Answer : Hydrolysis of the ester group is likely under basic conditions (e.g., NaOH/EtOH), forming the carboxylic acid. Cyano groups may hydrolyze to amides in acidic media. Stability studies via accelerated aging (40°C/75% RH) with HPLC monitoring can identify degradation products. Formulating as a lyophilized powder or using stabilizers like BHT mitigates decomposition .

Q. In medicinal chemistry, how is this compound utilized as a precursor for bioactive molecules?

- Methodological Answer : The compound serves as a scaffold for antiviral or anti-inflammatory agents. For example, the cyano group can be reduced to an amine for amide bond formation, while bromo allows functionalization via cross-coupling. Biological screening (e.g., enzyme inhibition assays) requires purity >95% (verified by HPLC) and dissolution in DMSO for in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.